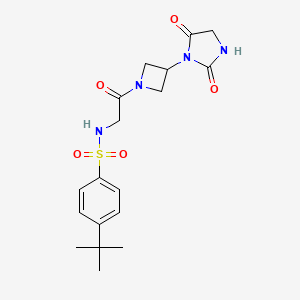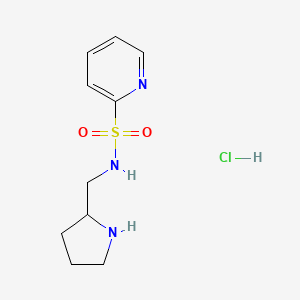
N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride, also known as PPS, is a chemical compound that has been widely used in scientific research due to its unique properties. PPS is a sulfonamide derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation in various disease states. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, which can help to treat various types of cancer. Additionally, this compound has been shown to inhibit the replication of viruses, which can help to prevent viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride has several advantages for use in lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to have a wide range of biological activities, which makes it useful for studying various disease states. However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride. One area of research is to further investigate the mechanism of action of this compound, particularly in relation to its anti-inflammatory, anti-cancer, and anti-viral effects. Another area of research is to develop more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, there is a need for more in vivo studies to determine the efficacy of this compound in treating various disease states.
Métodos De Síntesis
N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-(pyridin-2-yl)ethanamine, which is then reacted with pyrrolidine and subsequently with chlorosulfonic acid to yield this compound. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride has been extensively studied for its biological activities and has been found to have a wide range of applications in scientific research. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c14-16(15,10-5-1-2-6-12-10)13-8-9-4-3-7-11-9;/h1-2,5-6,9,11,13H,3-4,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNPTZDYTCRAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

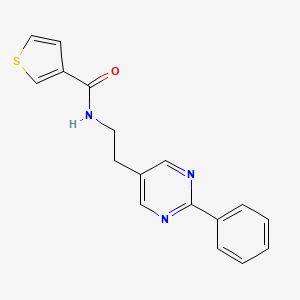
![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)
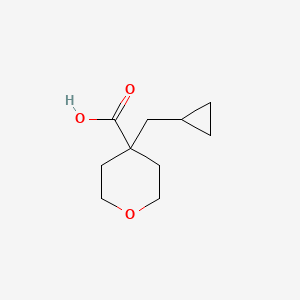
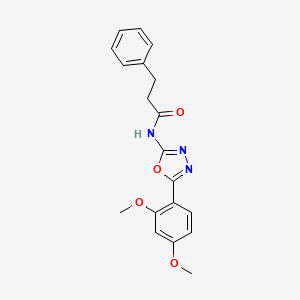
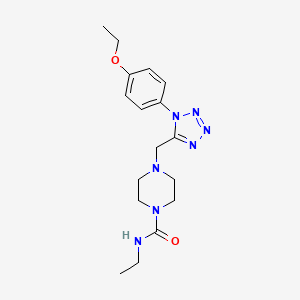
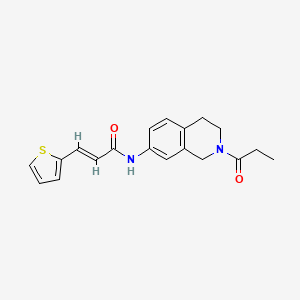
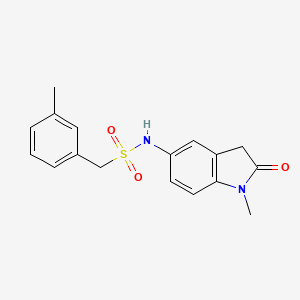
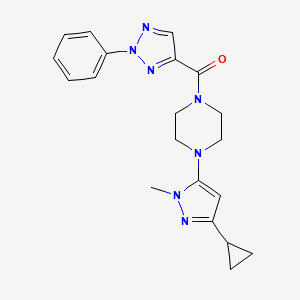
![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)
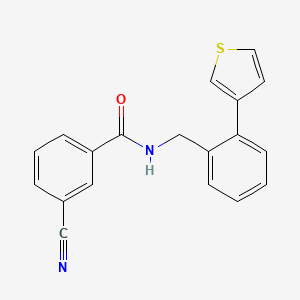
![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)
